Cas no 1216775-99-3 (3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride)

3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-3,4-dihydroisoquinoline hydrochloride
- 7-Methoxy-3,4-dihydroisoquinoline;hydrochloride
- 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
-
- インチ: 1S/C10H11NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6-7H,4-5H2,1H3;1H
- InChIKey: HMACMLYJQSLGMA-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1C=CC2=C(C=NCC2)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 179
- トポロジー分子極性表面積: 21.6
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D450810-1g |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 1g |
$ 2720.00 | 2022-06-05 | ||
TRC | D450810-1000mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 1g |
$3284.00 | 2023-05-18 | ||
TRC | D450810-500mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 500mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D450810-250mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 250mg |
$907.00 | 2023-05-18 | ||
TRC | D450810-100mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 100mg |
$414.00 | 2023-05-18 |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3,4-Dihydro-7-methoxy-isoquinoline Hydrochlorideに関する追加情報
Introduction to 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride (CAS No. 1216775-99-3) and Its Emerging Applications in Chemical Biology
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride, identified by the CAS number 1216775-99-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the isoquinoline family, a class of molecules known for their diverse biological activities and structural versatility. The presence of a methoxy group at the 7-position and a hydrochloride salt form enhances its solubility and bioavailability, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from antimicrobial to anticancer effects. Among these derivatives, 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride has been studied for its potential role in modulating various biological pathways. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its exploration in both academic and industrial research settings.
In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in many diseases, including cancer and inflammatory disorders. 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride has been identified as a promising candidate for inhibiting specific PPIs due to its ability to disrupt protein-protein interactions through its rigid aromatic core. This property makes it an attractive lead compound for further optimization towards therapeutic applications.
One of the most compelling aspects of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride is its structural flexibility, which allows for modifications at multiple positions to tailor its biological activity. Researchers have employed computational methods to predict potential binding modes of this compound with target proteins, providing insights into its mechanism of action. These studies suggest that it may interact with key residues in PPIs, thereby disrupting their function and potentially alleviating disease symptoms.
The synthesis of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride involves multi-step organic reactions, including cyclization and functional group transformations. Advances in flow chemistry have enabled the scalable production of this compound, reducing reaction times and improving yields. Such improvements are crucial for facilitating preclinical studies and eventual clinical trials.
Preclinical studies have demonstrated the potential of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride in modulating inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These enzymes are involved in the production of pro-inflammatory cytokines, making them attractive targets for therapeutic intervention. Additionally, the compound has shown promise in models of neurodegenerative diseases by interacting with amyloid-beta plaques and tau protein aggregates.
The pharmacokinetic profile of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride has been thoroughly evaluated to ensure its suitability for clinical development. Studies indicate that it exhibits favorable solubility and metabolic stability, allowing for oral administration with predictable bioavailability. Furthermore, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, suggesting a low risk of adverse effects.
Recent publications highlight the use of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride as a tool compound in chemical biology research. Its ability to modulate PPIs has opened new avenues for studying protein function and developing novel therapeutic strategies. Researchers are particularly interested in its potential to inhibit interactions involving transcription factors and signaling proteins, which are often dysregulated in cancer cells.
The development of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride into a clinical candidate is an iterative process that involves structural optimization based on pharmacological data. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly identify analogs with improved potency and selectivity. This approach accelerates the discovery pipeline and increases the likelihood of success in clinical trials.
The future prospects of 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride are promising, with ongoing research exploring its potential in treating a wide range of diseases. Collaborative efforts between academia and industry are essential to translate laboratory findings into viable therapeutics. As our understanding of biological pathways continues to expand, compounds like 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride will play an increasingly important role in addressing unmet medical needs.
1216775-99-3 (3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride) 関連製品
- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)
- 293736-67-1(Berubicin hydrochloride)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 306990-95-4(Methanone,1H-benzotriazol-1-yl-1-naphthalenyl-)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 2122519-54-2(ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)




